molecular formula C18H15ClN2O2S B5757920 N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide

Cat. No. B5757920
M. Wt: 358.8 g/mol
InChI Key: ODJYVERFYJDWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, also known as CMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMA belongs to the class of thioacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide involves the inhibition of several cellular pathways, including the NF-κB pathway, the JAK/STAT pathway, and the PI3K/Akt pathway. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has also been found to inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases. In addition, N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to exhibit anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide in lab experiments is its stability and solubility in water. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide. One area of research is the identification of the specific cellular pathways that are affected by N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide and the development of more targeted therapies based on these pathways. Another area of research is the identification of the specific types of cancer that are most responsive to N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide treatment. Additionally, research can be conducted on the potential applications of N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases. Finally, further studies can be conducted to determine the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide in humans.
Conclusion
In conclusion, N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, or N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer research. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. Although there are limitations to using N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide in lab experiments, its stability and solubility in water make it a cost-effective compound for research purposes. There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, including the identification of specific cellular pathways affected by N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide and the development of more targeted therapies based on these pathways.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-methoxyaniline with 2-mercaptoquinoline followed by the reaction with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate compound with ammonia. The purity of the final product can be determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-cancer properties, N-(3-chloro-4-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(10-14(16)19)20-17(22)11-24-18-9-6-12-4-2-3-5-15(12)21-18/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJYVERFYJDWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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